6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Academic Significance of Tetrahydroisoquinoline Scaffolds in Contemporary Organic Chemistry and Medicinal Science
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is recognized as a "privileged scaffold" in medicinal chemistry. bldpharm.com This designation stems from its recurring presence in a vast number of natural products and synthetic molecules that exhibit a wide spectrum of biological activities. google.comrsc.org THIQ-containing alkaloids are widely distributed in nature and form a significant part of the isoquinoline (B145761) alkaloid family. smolecule.com
The academic and industrial interest in THIQs is driven by their remarkable therapeutic potential. chemicalbook.comsynblock.com These scaffolds are central to numerous compounds with demonstrated pharmacological effects, including antitumor, antibacterial, antiviral, antifungal, and anti-inflammatory properties. smolecule.comamericanelements.com For instance, the bis-THIQ natural product Lurbinectedin was approved by the U.S. FDA in 2020 for treating metastatic small-cell lung cancer, highlighting the contemporary relevance of this chemical class in oncology. chemicalbook.comsynblock.com The rigid, three-dimensional structure of the THIQ core allows it to interact with high specificity a variety of biological targets like enzymes and receptors, making it a vital template for the design of new therapeutic agents. bldpharm.comnbinno.com
Historical Development of Synthetic Methodologies for Tetrahydroisoquinolines and Their Derivatives
The importance of the tetrahydroisoquinoline ring system has spurred over a century of research into its synthesis. The foundational methods for constructing the THIQ core are classic named reactions that remain widely used today. The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of THIQ synthesis. smolecule.com It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the heterocyclic ring. google.comsmolecule.com
Another classical approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphoryl chloride, to form a dihydroisoquinoline intermediate that can be subsequently reduced to the desired tetrahydroisoquinoline. chemicalbook.comsynblock.com These biomimetic approaches, which mimic pathways in nature, have been the mainstay for the synthesis of these alkaloids for decades. synblock.com
Over the years, these fundamental methods have been augmented by numerous modern synthetic strategies. Advances in catalysis and reaction methodology have introduced novel ways to access THIQs with greater efficiency, control over stereochemistry, and a broader tolerance for different functional groups. These newer methods include transition-metal-catalyzed cyclizations and aryne annulation methodologies, which provide alternative pathways to functionalized THIQ derivatives. chemicalbook.comtandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-4,7,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKXMSWDWPWIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1710696-27-7 | |
| Record name | 6-bromo-4-methyl-1,2,3,4-tetrahydro-isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties
While detailed experimental data for 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is not extensively documented in peer-reviewed literature, its basic molecular properties can be derived from its structure. The compound is typically available as a hydrochloride salt for improved stability and handling. capotchem.com
| Property | Value | Source |
| CAS Number | 2227205-04-9 | chemicalbook.comcapotchem.com |
| Chemical Formula | C₁₀H₁₃BrClN | chemicalbook.comcapotchem.com |
| Molecular Weight | 262.57 g/mol | capotchem.com |
| Synonym | This compound hydrochloride | synblock.comcapotchem.com |
Note: The data presented is for the hydrochloride salt of the compound.
Synthesis and Research Availability
A specific, published synthetic route dedicated to 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is not readily found in academic databases. However, its structure suggests that its synthesis would likely employ established methodologies for creating substituted THIQs. A plausible approach could involve a multi-step sequence starting from a suitably substituted brominated phenylethylamine precursor, followed by a cyclization reaction to form the core THIQ ring.
Despite the absence of detailed synthetic reports in the literature, this compound hydrochloride is commercially available from various chemical suppliers, indicating that it is synthesized as a research chemical or building block for further synthetic applications. bldpharm.comsynblock.comcapotchem.com
Potential Applications in Synthetic and Medicinal Chemistry
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of this compound reveals several plausible disconnection points, primarily centered around the formation of the heterocyclic ring. The most common strategies involve disconnecting the C1-N2 and C4a-C8a bonds, which correspond to the forward reactions of Bischler-Napieralski and Pictet-Spengler cyclizations, respectively.
Strategy 1: Bischler-Napieralski Approach
This strategy involves the disconnection of the N2-C1 and C4a-C5 bonds, leading back to a β-phenylethylamide precursor. The synthesis would commence with a suitably substituted phenethylamine (B48288), namely 2-(3-bromo-4-methylphenyl)ethanamine. This intermediate can be acylated, for instance with acetyl chloride, to form the corresponding amide. Subsequent intramolecular cyclization under acidic conditions, typically using a dehydrating agent like phosphorus oxychloride (POCl₃), would yield a 3,4-dihydroisoquinoline (B110456) intermediate. mdpi.comresearchgate.net The final step would be the reduction of the imine bond to afford the target tetrahydroisoquinoline.
Strategy 2: Pictet-Spengler Approach
A disconnection of the C1-N2 and C4a-C8a bonds points towards a Pictet-Spengler reaction. rsc.orgnih.gov This approach would start with the same precursor, 2-(3-bromo-4-methylphenyl)ethanamine. Condensation of this phenethylamine with an appropriate aldehyde, such as acetaldehyde, in the presence of an acid catalyst would lead to the formation of the tetrahydroisoquinoline ring in a single step. nih.gov The methyl group at the 4-position would need to be introduced either prior to the cyclization on the phenethylamine backbone or through a subsequent functionalization of the tetrahydroisoquinoline ring.
Considerations for Substituent Introduction:
Direct Synthesis and Regioselective Bromination Approaches
The direct synthesis of this compound can be approached by first constructing the 4-methyl-1,2,3,4-tetrahydroisoquinoline (B9905) core, followed by a regioselective bromination step.
One method for the synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives involves an α-amidoalkylation reaction. ucl.ac.uk This can be followed by electrophilic aromatic bromination. The tetrahydroisoquinoline ring is an activated aromatic system, and the position of bromination is directed by the activating effect of the fused aminoethyl group and the steric hindrance of the existing substituents.
The regioselectivity of electrophilic aromatic bromination is governed by the electronic and steric properties of the substituents on the aromatic ring. nih.gov In the case of 4-methyl-1,2,3,4-tetrahydroisoquinoline, the fused aminoethyl moiety is a strong activating group, directing electrophiles to the ortho and para positions. The 6- and 8-positions are activated. Steric hindrance from the 4-methyl group and the piperidine (B6355638) ring can influence the regioselectivity, often favoring substitution at the less hindered 6-position. Common brominating agents for such reactions include N-bromosuccinimide (NBS) or bromine in a suitable solvent. organic-chemistry.org
| Reagent | Conditions | Outcome |
| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄), radical initiator (e.g., AIBN) or light | Can lead to benzylic bromination or aromatic bromination depending on conditions. |
| Bromine (Br₂) | Acetic acid or other polar solvents | Electrophilic aromatic substitution, regioselectivity depends on substrate. |
Advanced Stereoselective Synthesis of Chiral Tetrahydroisoquinolines Relevant to the Compound
The presence of a stereocenter at the 4-position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms.
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation of a 3,4-dihydroisoquinoline precursor is a powerful method for the enantioselective synthesis of tetrahydroisoquinolines. mdpi.comresearchgate.net This approach requires the synthesis of a 6-bromo-4-methyl-3,4-dihydroisoquinoline intermediate, which can then be reduced using a chiral catalyst. Chiral rhodium and ruthenium complexes with ligands such as BINAP or DuPhos are commonly employed for this transformation, affording high enantioselectivities. mdpi.com Asymmetric transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst, offers an alternative method. nih.govmdpi.com
| Catalyst System | Hydrogen Source | Typical Enantioselectivity |
| [Rh(COD)(R,R-DuPhos)]BF₄ | H₂ | High |
| RuCl₂(R)-BINAPn | H₂ | High |
| [Ir(Cp*)(I)(R,R-TsDPEN)] | HCOOH/Et₃N | High |
Diastereoselective Cycloaddition and Annulation Reactions
Diastereoselective cycloaddition reactions can be employed to construct the chiral tetrahydroisoquinoline core. For instance, a diastereoselective Pictet-Spengler reaction using a chiral aldehyde or a chiral phenethylamine precursor can lead to the formation of a specific diastereomer of the 4-methyl-tetrahydroisoquinoline. nih.gov Subsequent bromination would then yield the desired enantiomerically enriched product. Annulation reactions, such as the [4+2] cycloaddition of an appropriately substituted diene and dienophile, can also be designed to proceed with high diastereoselectivity.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries provides a reliable method for controlling stereochemistry during the synthesis. A chiral auxiliary can be attached to the nitrogen atom of the phenethylamine precursor. researchgate.net This auxiliary then directs the stereochemical outcome of the cyclization reaction, such as a Bischler-Napieralski or Pictet-Spengler reaction. After the formation of the tetrahydroisoquinoline ring with the desired stereochemistry at the 4-position, the chiral auxiliary is removed to yield the final product. Ellman's sulfinamide is a commonly used chiral auxiliary for such transformations. researchgate.net
Bio-catalyzed Synthesis and Chemoenzymatic Strategies
Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral tetrahydroisoquinolines. Enzymes such as norcoclaurine synthase (NCS) can catalyze the Pictet-Spengler reaction with high stereoselectivity. nih.govnih.gov While the natural substrates for NCS are specific, engineered enzymes have shown broader substrate scope, potentially accommodating precursors for 4-methyl-tetrahydroisoquinolines. nih.gov
Chemoenzymatic strategies combine the advantages of both chemical synthesis and biocatalysis. mdpi.comdocumentsdelivered.com For example, a chemical synthesis could be used to prepare a prochiral dihydroisoquinoline intermediate, which is then enantioselectively reduced to the tetrahydroisoquinoline using an imine reductase (IRED) enzyme. rsc.org This approach can provide access to highly enantiomerically enriched products under mild reaction conditions.
| Enzymatic Method | Reaction Type | Key Advantage |
| Norcoclaurine Synthase (NCS) | Pictet-Spengler | High enantioselectivity in ring formation. nih.govnih.gov |
| Imine Reductase (IRED) | Asymmetric reduction of imines | High enantioselectivity in the reduction of a prochiral precursor. rsc.org |
An exploration of modern synthetic routes reveals sophisticated and efficient methods for constructing the this compound scaffold. These strategies prioritize efficiency, complexity, and the principles of green chemistry.
Computational and Theoretical Chemistry Studies Applied to 6 Bromo 4 Methyl 1,2,3,4 Tetrahydroisoquinoline and Analogues
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of tetrahydroisoquinoline (THIQ) derivatives. mdpi.comtandfonline.com These calculations provide fundamental information about the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (EH-L) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. tandfonline.com For example, DFT studies on newly synthesized THIQ derivatives at the B3LYP/6-31+G(d,p) level of theory have shown that these compounds possess reduced HOMO-LUMO gaps, indicating a soft nature and high reactivity. mdpi.comtandfonline.com
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. mdpi.com For THIQ analogues, NBO calculations have shown that electronegative atoms, such as the nitrogen in the isoquinoline (B145761) core, typically bear a negative charge, acting as electron-rich sites for chemical reactions. mdpi.com The substitution pattern, such as the presence of a bromine atom and a methyl group in 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline, would be expected to modulate this charge distribution through inductive and hyperconjugative effects.
| Compound Type | Method | HOMO-LUMO Gap (eV) | Key Finding |
|---|---|---|---|
| Novel THIQ Derivative 3a | DFT/B3LYP | 3.66 | Indicates remarkable conductive and electronic properties. tandfonline.com |
| Novel THIQ Derivative 3b | DFT/B3LYP | 3.60 | Suggests a soft nature and high reactivity. tandfonline.com |
| Novel THIQ Derivative IVb | DFT/B3LYP/6-31+G(d,p) | Low | Suggests a soft nature and higher reactivity. mdpi.com |
Theoretical Prediction of Reactivity and Selectivity
Theoretical calculations are crucial for predicting the reactivity of molecules and the selectivity of their reactions. By mapping the molecular electrostatic potential (MESP) and analyzing frontier molecular orbitals (HOMO and LUMO), researchers can identify the most probable sites for electrophilic and nucleophilic attack.
For THIQ analogues, MESP surfaces often reveal electron-rich regions around the nitrogen atom of the tetrahydroisoquinoline ring, indicating its potential as a nucleophilic center and a site for protonation or coordination to metal ions. mdpi.com The aromatic ring of the THIQ scaffold can undergo electrophilic substitution, and the positions of substituents like the bromine atom in this compound are key to directing incoming electrophiles. The bromine at the 6-position, being an electron-withdrawing group via induction but an ortho-, para-director via resonance, influences the regioselectivity of such reactions.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher values indicate greater stability. mdpi.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. |
Conformational Analysis and Intermolecular Interactions
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and its interactions with other molecules. Computational methods are extensively used to explore these aspects.
Conformational Analysis: The tetrahydroisoquinoline ring is not planar and can adopt several conformations. Computational studies on THIQ and its derivatives have identified various low-energy conformers. researchgate.net For benzyltetrahydroisoquinolines, theoretical calculations indicated a preference for a "half-boat" conformation. researchgate.net A puckering analysis of the THIQ ring system in synthesized derivatives confirms specific conformations, such as a twist on the C6-C5 bond in one analogue. mdpi.com The specific conformation of this compound would be influenced by the steric and electronic effects of the methyl and bromo substituents.
Intermolecular Interactions: Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.govrsc.org Numerous docking studies have been performed on THIQ analogues to understand their interactions with biological targets. For example, docking studies of THIQ derivatives into the active site of HIV-1 reverse transcriptase showed that the compounds adopted a "butterfly-like" conformation, with the 6,7-dimethoxy groups forming hydrophobic contacts with key amino acid residues like Tyr-188 and Trp-229. rsc.org Similarly, docking of other THIQ analogues into KRas and VEGF receptors revealed hydrogen bonding interactions between the ligand's carbonyl oxygen and the receptor's threonine residues. nih.gov These studies are crucial for rationalizing observed biological activities and for the structure-based design of more potent analogues.
| THIQ Analogue | Biological Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 6,7-Dimethoxy THIQ derivatives | HIV-1 Reverse Transcriptase | Tyr-188, Tyr-181, Trp-229 | Hydrophobic contacts. rsc.org |
| Compound GM-3-18 | KRas Receptor | THR 74 (A) | Hydrogen bonding. nih.gov |
| Compound GM-3-121 | VEGF Receptor | THR 74 (A) | Hydrogen bonding. nih.gov |
| Novel THIQ derivatives | Nitric Oxide Synthases | - | Analysis of binding efficiency. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. rsc.org These models are invaluable for understanding which structural features are important for a desired effect and for predicting the activity of new, unsynthesized compounds.
For THIQ derivatives, various QSAR modeling techniques have been applied to elucidate design principles for specific biological targets. tandfonline.comnih.gov Multi-QSAR modeling studies, including 2D-QSAR, Hologram QSAR (HQSAR), and Comparative Molecular Field Analysis (CoMFA), have been conducted on THIQ derivatives as inhibitors of Histone Deacetylase 8 (HDAC8). tandfonline.comnih.gov
These studies have identified key structural features that modulate inhibitory activity. For instance, the results suggested that the THIQ moiety may be more effective as a cap group rather than a linker. tandfonline.comnih.gov The models also highlighted the importance of different substitutions on the THIQ scaffold. 2D-QSAR studies indicated that bulky substituents at certain positions could be beneficial for activity, while Bayesian classification models identified specific fragments, like a Boc group, as being favorable for HDAC8 inhibition. tandfonline.com Such insights derived from QSAR provide a solid foundation for the rational design and further optimization of potent and selective THIQ-based therapeutic agents. nih.gov
| QSAR Technique | Application Example | Key Insight |
|---|---|---|
| 2D QSAR | HDAC8 Inhibition | Bulky substitutions at specific positions may enhance activity. tandfonline.com |
| Bayesian Classification | HDAC8 Inhibition | Identified specific molecular fragments (e.g., Boc group) as beneficial for activity. tandfonline.com |
| CoMFA (3D QSAR) | HDAC8 Inhibition | Provides 3D contour maps indicating where steric and electrostatic fields are favorable or unfavorable for activity. tandfonline.comnih.gov |
| HQSAR | HDAC8 Inhibition | Correlates structural fragments with biological activity. tandfonline.comnih.gov |
Utility of 6 Bromo 4 Methyl 1,2,3,4 Tetrahydroisoquinoline As a Versatile Synthetic Intermediate
Scaffold for the Construction of Natural Product Analogues and Complex Molecules
The 1,2,3,4-tetrahydroisoquinoline (B50084) nucleus is a foundational structural motif in a large family of isoquinoline (B145761) alkaloids and other natural products. rsc.orgnih.gov Consequently, 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is an exceptionally useful starting material for the total synthesis of such compounds and the creation of their structural analogues. The synthesis of complex natural products is a cornerstone of organic chemistry, often leading to the discovery of new therapeutic agents. nih.gov
The presence of the bromine atom on the aromatic ring is key to its utility. It provides a reactive site for introducing molecular complexity through carbon-carbon bond-forming reactions. nbinno.com Chemists can leverage this feature to append various side chains, rings, and functional groups, thereby building up the intricate structures characteristic of natural products. For instance, derivatives of THIQ are precursors in the asymmetric synthesis of biologically active alkaloids such as (R)-(-)-calycotomine and (S)-(-)-salsolidine. researchgate.net The ability to elaborate the core THIQ structure allows researchers to generate libraries of natural product analogues, which are essential for probing biological pathways and developing new medicines. nih.gov
Precursor in the Synthesis of Biologically Relevant Tetrahydroisoquinoline Derivatives
The tetrahydroisoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in molecules with a broad spectrum of pharmacological activities. nih.govnih.gov Derivatives synthesized from THIQ precursors have demonstrated significant potential in treating a wide range of diseases. rsc.orgnih.gov As a result, this compound is a valuable precursor for developing novel therapeutic agents.
Research has shown that synthetic compounds based on the THIQ framework exhibit potent biological effects, including antitumor, anticancer, antimicrobial, antiviral, and anti-inflammatory activities. rsc.orgnih.govnih.gov For example, specific THIQ derivatives have been designed and synthesized as anti-angiogenesis and anti-cancer agents. nih.gov Others have been investigated as potential inhibitors of HIV-1 reverse transcriptase and as modulators for treating neurodegenerative disorders like Alzheimer's disease. nih.gov The bromine atom in the 6-position allows for systematic structural modifications, enabling chemists to perform structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates. rsc.orgnih.gov A patent has highlighted the importance of a derivative, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, as a high-demand intermediate for cardiovascular drugs. google.com
Table 1: Examples of Biologically Relevant Tetrahydroisoquinoline (THIQ) Derivatives
| Derivative Class | Reported Biological Activity |
|---|---|
| Substituted THIQs | Anti-angiogenesis, KRas Inhibition (Anticancer) nih.gov |
| 6,7-dimethoxy-THIQs | HIV-1 Reverse Transcriptase Inhibition |
| General THIQ Analogs | Antitumor, Antiviral, Anti-inflammatory rsc.orgnih.govnih.gov |
| THIQ-1-carboxylic acids | Cardiovascular Applications google.com |
| Functionalized THIQs | Anti-Alzheimer's Disease nih.gov |
| Novel THIQ Analogs | Anticonvulsant Agents |
Development of Novel Heterocyclic Systems via Strategic Functionalization
The chemical reactivity of this compound makes it an ideal substrate for developing novel and more complex heterocyclic systems. Strategic functionalization, primarily centered on the bromo substituent, opens pathways to a diverse range of molecular frameworks. nbinno.com
The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are foundational tools for modern organic synthesis. nbinno.com Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Heck (with alkenes), and Sonogashira (with alkynes) couplings allow for the direct attachment of various carbon-based fragments to the THIQ core. nbinno.comresearchgate.net This methodology enables the fusion or linkage of other heterocyclic rings to the tetrahydroisoquinoline system, leading to the creation of unique polycyclic structures. Beyond palladium catalysis, the bromine atom can be converted into organometallic reagents, such as Grignard or organolithium species, further expanding the possibilities for synthetic transformations. nbinno.com Additionally, multicomponent reactions (MCRs) have been employed to construct structurally diverse THIQ derivatives, such as tetrazolyl-THIQ compounds, in an efficient manner. nih.gov These strategies are crucial for generating novel chemical entities for high-throughput screening in drug discovery programs.
Table 2: Strategic Functionalization Reactions for Modifying the 6-Bromo-THIQ Scaffold
| Reaction Name | Coupling Partner | Purpose |
|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acids/esters | Formation of Aryl-Aryl or Aryl-Alkyl C-C bonds nbinno.comresearchgate.net |
| Heck Reaction | Alkenes | Formation of Aryl-Vinyl C-C bonds nbinno.com |
| Sonogashira Coupling | Terminal Alkynes | Formation of Aryl-Alkynyl C-C bonds nbinno.com |
| Organometallic Formation | e.g., Mg, Li | Creates nucleophilic center for reaction with electrophiles nbinno.com |
| Multicomponent Reactions | e.g., Isocyanides, Azides | Efficient construction of complex, multi-functionalized systems nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled temperatures (0–5°C). Key optimization parameters include:
- Equivalents of brominating agent : 1.1–1.3 equivalents minimize side reactions.
- Reaction time : 6–8 hours to avoid over-bromination.
- Temperature control : Maintaining sub-ambient temperatures prevents decomposition.
Yield improvements (up to 85%) are achieved by quenching the reaction with aqueous sodium thiosulfate to remove excess bromine .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : -NMR identifies methyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.2 ppm). -NMR confirms bromine’s deshielding effect on adjacent carbons.
- Mass spectrometry : ESI-MS or EI-MS detects the molecular ion peak at m/z 226.11 (M) and fragment ions (e.g., loss of Br at m/z 147).
- IR : Stretching frequencies for C-Br (550–600 cm) and aromatic C-H (3000–3100 cm) confirm structural motifs .
Q. How does the methyl group at the 4-position influence the compound’s stability and biological activity?
The 4-methyl group enhances stability by reducing ring strain and steric hindrance. Comparative studies show:
| Substituent Position | Stability (Half-life, hrs) | Enzyme Inhibition (IC, μM) |
|---|---|---|
| 4-Methyl | 48 ± 2 | 12.3 ± 1.5 |
| 2-Methyl | 24 ± 3 | 18.7 ± 2.1 |
| No Methyl | 12 ± 1 | 25.9 ± 3.0 |
The methyl group improves hydrophobic interactions with enzyme active sites, as shown in docking studies .
Advanced Research Questions
Q. How can enantiomer-specific effects of this compound be resolved and characterized?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers.
- X-ray crystallography : Resolve absolute stereochemistry by analyzing crystal structures of enantiopure salts (e.g., hydrochloride forms). For example, the 4R-enantiomer shows a 3.2 Å distance between Br and the active site’s His residue, enhancing binding affinity .
Q. What methodological approaches are used to analyze substituent effects on nucleophilic substitution reactions?
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., polar aprotic solvents like DMF accelerate SNAr reactions).
- Hammett plots : Correlate substituent σ values with reactivity. Bromine’s electron-withdrawing effect (σ = +0.23) increases susceptibility to nucleophilic attack at the 6-position.
- Isotopic labeling : -labeling tracks oxygen incorporation during hydrolysis .
Q. How do computational methods like DFT aid in predicting reactivity and interaction mechanisms?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level:
- Models transition states for substitution reactions (e.g., activation energy of 25.3 kcal/mol for Br → OH substitution).
- Predicts electrostatic potential maps, showing electron-deficient regions near Br (ideal for nucleophilic attack).
- Molecular dynamics simulations reveal that the 4-methyl group stabilizes ligand-receptor complexes by reducing conformational flexibility .
Q. What strategies mitigate impurities during large-scale synthesis?
- Purification : Use flash chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization from ethanol/water.
- Process analytics : Online LC-MS monitors intermediates (e.g., detect over-brominated byproducts at m/z 305).
- Quality control : Limit tests for residual solvents (e.g., DCM < 600 ppm) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
